REACTION_SMILES
|
[CH3:1][O:2][C:3]([C:4](=[O:5])[OH:6])=[CH:7][c:8]1[cH:9][cH:10][c:11]([O:17][CH2:18][CH2:19][c:20]2[n:21][c:22](-[c:26]3[cH:27][cH:28][cH:29][cH:30][cH:31]3)[o:23][c:24]2[CH3:25])[c:12]2[c:13]1[s:14][cH:15][cH:16]2.[CH3:32][OH:33].[H:43][H:44].[O:45]1[CH2:46][CH2:47][CH2:48][CH2:49]1.[c:34]1([CH:35]([NH2:36])[CH3:37])[cH:38][cH:39][cH:40][cH:41][cH:42]1>>[CH3:1][O:2][CH:3]([C:4](=[O:5])[OH:6])[CH2:7][c:8]1[cH:9][cH:10][c:11]([O:17][CH2:18][CH2:19][c:20]2[n:21][c:22](-[c:26]3[cH:27][cH:28][cH:29][cH:30][cH:31]3)[o:23][c:24]2[CH3:25])[c:12]2[c:13]1[s:14][cH:15][cH:16]2
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Name
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COC(=Cc1ccc(OCCc2nc(-c3ccccc3)oc2C)c2ccsc12)C(=O)O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
COC(=Cc1ccc(OCCc2nc(-c3ccccc3)oc2C)c2ccsc12)C(=O)O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(Cc1ccc(OCCc2nc(-c3ccccc3)oc2C)c2ccsc12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][O:2][C:3]([C:4](=[O:5])[OH:6])=[CH:7][c:8]1[cH:9][cH:10][c:11]([O:17][CH2:18][CH2:19][c:20]2[n:21][c:22](-[c:26]3[cH:27][cH:28][cH:29][cH:30][cH:31]3)[o:23][c:24]2[CH3:25])[c:12]2[c:13]1[s:14][cH:15][cH:16]2.[CH3:32][OH:33].[H:43][H:44].[O:45]1[CH2:46][CH2:47][CH2:48][CH2:49]1.[c:34]1([CH:35]([NH2:36])[CH3:37])[cH:38][cH:39][cH:40][cH:41][cH:42]1>>[CH3:1][O:2][CH:3]([C:4](=[O:5])[OH:6])[CH2:7][c:8]1[cH:9][cH:10][c:11]([O:17][CH2:18][CH2:19][c:20]2[n:21][c:22](-[c:26]3[cH:27][cH:28][cH:29][cH:30][cH:31]3)[o:23][c:24]2[CH3:25])[c:12]2[c:13]1[s:14][cH:15][cH:16]2
|
Name
|
COC(=Cc1ccc(OCCc2nc(-c3ccccc3)oc2C)c2ccsc12)C(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=Cc1ccc(OCCc2nc(-c3ccccc3)oc2C)c2ccsc12)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(Cc1ccc(OCCc2nc(-c3ccccc3)oc2C)c2ccsc12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |